molecular formula C35H56O9 B190804 Cimiracemoside C CAS No. 256925-92-5

Cimiracemoside C

Cat. No.: B190804
CAS No.: 256925-92-5
M. Wt: 620.8 g/mol
InChI Key: BTPYUWOBZFGKAI-BKJHYQRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimiracemoside C typically involves the extraction from the rhizomes of Cimicifuga racemosa. The process includes:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are harvested, dried, and processed in bulk. Solvent extraction is followed by large-scale chromatography to purify the compound. The purified product is then dried and packaged for use in research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Cimiracemoside C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its glycosidic bonds.

    Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Cimiracemoside C has several scientific research applications:

Mechanism of Action

Cimiracemoside C exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This enzyme plays a key role in regulating cellular energy balance. By activating AMPK, this compound enhances glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced blood glucose levels. This mechanism makes it a promising candidate for the treatment of metabolic disorders such as diabetes .

Comparison with Similar Compounds

Biological Activity

Cimiracemoside C, a bioactive compound derived from the roots of Cimicifuga racemosa (black cohosh), has garnered attention for its potential therapeutic effects, particularly in women's health. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is classified as a triterpene glycoside. Its structure includes a cycloartane backbone, which is characteristic of many compounds found in the Cimicifuga genus. Research indicates that this compound may contribute to the overall efficacy of black cohosh extracts used in dietary supplements aimed at alleviating menopausal symptoms and other gynecological issues.

Pharmacological Properties

1. Hormonal Activity:
this compound has been shown to exhibit estrogen-like activity, which may help mitigate menopausal symptoms such as hot flashes. Studies suggest that it interacts with serotonin receptors, particularly 5-HT1A and 5-HT7, which are involved in thermoregulation and mood stabilization .

2. Anti-inflammatory Effects:
Research indicates that this compound possesses anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in human macrophages, suggesting a potential role in managing inflammatory conditions .

3. Antioxidant Activity:
The compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress and reduce the risk of chronic diseases associated with aging .

This compound's biological effects can be attributed to several mechanisms:

  • Serotonin Reuptake Inhibition: By binding to serotonin transporters, it may function similarly to selective serotonin reuptake inhibitors (SSRIs), contributing to mood regulation and alleviation of menopausal symptoms .
  • Modulation of Cytokine Production: It affects the signaling pathways involved in inflammation, leading to decreased levels of inflammatory markers .
  • Antioxidant Pathways: The compound enhances endogenous antioxidant defenses, thereby reducing oxidative damage within cells .

Case Studies

A cross-sectional clinical study involving women using black cohosh supplements revealed no significant hematological abnormalities or increased micronucleus frequencies associated with this compound intake. This suggests a favorable safety profile for long-term use in healthy populations .

Quantitative Analysis

A study utilizing high-performance liquid chromatography (HPLC) analyzed various accessions of Cimicifuga racemosa, revealing varying concentrations of this compound and related compounds. The findings indicated that specific extraction methods significantly influence the yield and bioactivity of these compounds .

Data Tables

StudyFindings
Looney et al. (2012)Quantified levels of this compound across different plant accessionsVariability in content affects therapeutic efficacy
Mercado-Feliciano et al. (2012)Evaluated safety in animal modelsNo hepatotoxicity; potential for chromosomal alterations observed
Wang et al. (2022)Investigated receptor interactionsSupports hormonal activity through serotonin receptor modulation

Properties

IUPAC Name

(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPYUWOBZFGKAI-BKJHYQRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256925-92-5
Record name Cimiracemoside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256925925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMIRACEMOSIDE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC28J6R1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key analytical challenges in differentiating black cohosh (Actaea racemosa) from other closely related species, and how does the use of cimiracemoside C as a marker address these challenges?

A1: Differentiating black cohosh from other Actaea species, particularly those originating in Asia, presents a significant challenge due to their morphological similarities and shared chemical constituents. Traditional methods like morphological examination can be unreliable, especially for processed plant material.

Q2: How effective is Shortwave Infrared Hyperspectral Imaging (SWIR-HSI) combined with chemometrics in authenticating black cohosh products, and what role does this compound analysis play in this process?

A2: The research demonstrates that SWIR-HSI, coupled with chemometric analysis, offers a rapid and efficient method for identifying black cohosh and detecting potential adulteration in commercial products. [] While SWIR-HSI can differentiate between various Actaea species based on their unique spectral fingerprints, the analysis of specific chemical markers like this compound provides crucial confirmatory evidence.

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